5-((4-(2-氟苯基)哌嗪-1-基)(4-甲氧基苯基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a part of a series of novel triazole-pyrimidine-based compounds . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Molecular Structure Analysis
The molecular structure of these compounds was analyzed using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Unfortunately, the specific molecular structure analysis for the requested compound is not provided in the available resources.科学研究应用
受体结合和成像应用
5-HT(1A) 受体占据率用于焦虑和情绪障碍治疗:
- 一项研究证明了一种新型的选择性拮抗剂 (DU 125530) 在人体大脑中 5-HT(1A) 受体的体内占据率。该化合物在治疗焦虑和情绪障碍方面显示出潜在应用,通过正电子发射断层扫描 (PET) 和健康男性志愿者的受体占据率进行评估。研究表明该化合物的耐受性和剂量依赖性占据率,表明其治疗相关性 (Rabiner 等,2002)。
ErbB/VEGF 受体抑制剂的成像和代谢:
- 对 (3R,4R)-4-氨基-1-((4-((3-甲氧基苯基)氨基)吡咯并[2,1-f][1,2,4]三嗪-5-基)甲基)-3-哌啶醇 (BMS-690514) 的研究,该抑制剂靶向人类表皮生长因子和血管内皮生长因子受体,详细阐述了其代谢和处置。该研究涉及对人类的口服给药,并检查了该化合物的吸收、代谢和排泄,提供了对其药代动力学特征和作为某些癌症治疗潜力的见解 (Christopher 等,2010)。
5-HT1A 受体对精神分裂症患者的影响:
- 一项研究调查了各种抗精神病药物对精神分裂症患者 5-HT1A 血清素能系统的影响。它利用一项使用特定配体的 PET 研究来评估结合电位,并发现特定大脑区域的显着改变,可能反映精神分裂症的病理生理学或药物的作用 (Lerond 等,2013)。
作用机制
The mechanism of action of these compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
属性
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-7-9-17(31-2)10-8-16)28-13-11-27(12-14-28)19-6-4-3-5-18(19)24/h3-10,20,30H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHZGQSWFFHLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。